molecular formula C19H19NOS2 B2580867 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797184-35-0

3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No. B2580867
CAS RN: 1797184-35-0
M. Wt: 341.49
InChI Key: XSBKBRRAPVAEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide, also known as MTDP, is a chemical compound that belongs to the family of propanamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Synthesis and Chemical Properties

Research into thiophene derivatives, such as 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide, often focuses on their synthesis and unique chemical properties. For instance, cycloaddition reactions involving thiophene compounds are of significant interest due to the formation of complex structures with potential applications in materials science and pharmaceutical chemistry. A study highlighted the cycloaddition reactions between 3-vinylthiophen and various dienophiles, leading to products with diverse chemical structures and potential utility in further chemical synthesis (Abarca et al., 1987).

Polymerization and Material Science

Thiophene derivatives are also explored for their polymerization capabilities. The electrochemical polymerization of terthiophene derivatives, for example, demonstrates how substituents influence the polymerizability and properties of the resulting polymers, impacting their solubility and potential applications in electronic materials (Visy et al., 1994).

Solar Cell Applications

In the realm of renewable energy, thiophene-based compounds are instrumental in the development of high-performance polymer solar cells. The synthesis of wide-bandgap polymers containing thiophene units leads to solar cells with notable power conversion efficiencies and long-term performance stability, marking significant progress in the quest for sustainable energy solutions (Park et al., 2017).

Antimicrobial Applications

Thiophene derivatives are investigated for their biological activities, including antimicrobial properties. The synthesis and analysis of thiophene compounds reveal their potential as novel antimicrobial agents with significant activity against various bacterial and fungal strains, offering a pathway to new treatments for infectious diseases (Baranovskyi et al., 2018).

DNA Binding and Gene Delivery

In the field of biotechnology, research on thiophene derivatives extends to their interaction with DNA and potential as gene delivery vehicles. Studies on cationic polythiophenes show promising results in DNA binding and the formation of polyplexes, indicating their suitability for therapeutic applications in gene therapy (Carreon et al., 2014).

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c1-14-8-11-23-18(14)6-7-19(21)20-12-15-4-2-3-5-17(15)16-9-10-22-13-16/h2-5,8-11,13H,6-7,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKBRRAPVAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.